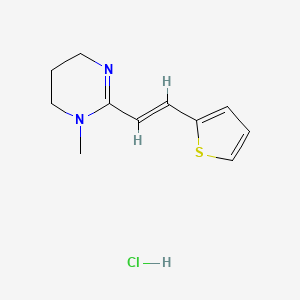

Pyrantel hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

21446-87-7 |

|---|---|

Molecular Formula |

C11H15ClN2S |

Molecular Weight |

242.77 g/mol |

IUPAC Name |

1-methyl-2-[(E)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine;hydrochloride |

InChI |

InChI=1S/C11H14N2S.ClH/c1-13-8-3-7-12-11(13)6-5-10-4-2-9-14-10;/h2,4-6,9H,3,7-8H2,1H3;1H/b6-5+; |

InChI Key |

ZYCUDGIOGBIKAV-IPZCTEOASA-N |

Isomeric SMILES |

CN1CCCN=C1/C=C/C2=CC=CS2.Cl |

Canonical SMILES |

CN1CCCN=C1C=CC2=CC=CS2.Cl |

Origin of Product |

United States |

Molecular and Pharmacological Mechanisms of Anthelmintic Action

Depolarizing Neuromuscular Blocking Agent Activity

The primary mode of action of pyrantel (B1679900) is the induction of a sustained depolarization of the postsynaptic muscle membrane in parasitic nematodes. researchgate.netnih.gov This persistent depolarization leads to a state of neuromuscular blockade, rendering the parasite unable to maintain its position within the host's gastrointestinal tract and ultimately leading to its expulsion. wikipedia.orgpatsnap.com

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Agonism

Pyrantel functions as a potent and selective agonist of nematode nicotinic acetylcholine receptors (nAChRs). researchgate.netmedchemexpress.com These receptors are ligand-gated ion channels that are crucial for mediating excitatory neuromuscular transmission in nematodes. nih.gov By binding to and activating these receptors, pyrantel mimics the action of the natural neurotransmitter, acetylcholine (ACh), but with a prolonged effect. patsnap.comnih.gov

The nicotinic acetylcholine receptors in nematodes are comprised of various subunits, and the specific composition of these subunits can influence the receptor's affinity for different cholinergic ligands. Research has identified that pyrantel preferentially targets certain subtypes of nAChRs. For instance, in Ascaris suum, pyrantel shows a high affinity for the L-subtype of nAChR. nih.gov The interaction of pyrantel with these specific receptor subtypes is fundamental to its selective toxicity against nematodes. Studies on Oesophagostomum dentatum have also shown that resistance to pyrantel is associated with modifications in the properties of the target nicotinic receptors, highlighting the importance of these specific molecular interactions. nih.govresearchgate.net The functional expression of nAChR subunits, such as the ACR-16-like receptor in Trichuris muris, has demonstrated that the response to pyrantel can vary significantly between different nematode species and receptor subtypes. nih.gov

The agonistic activity of pyrantel at nematode nAChRs has been compared to that of other cholinergic ligands, including the natural neurotransmitter acetylcholine and other anthelmintics like levamisole (B84282) and morantel. nih.gov Voltage-clamp studies on the body wall muscle cells of Ascaris suum have established a potency order where morantel and pyrantel are more potent than levamisole, which in turn is more potent than acetylcholine. nih.gov This indicates that pyrantel is a highly effective activator of these critical receptors in the parasite. While pyrantel and levamisole both act on nAChRs, they may interact with different subtypes or have different effects on channel kinetics. researchgate.netnih.gov For example, in some nematode species, specific nAChR subtypes show higher sensitivity to pyrantel than to levamisole. researchgate.net The structural similarity of pyrantel to oxantel (B1663009), another tetrahydropyrimidine (B8763341), results in differential activation of nAChR subtypes, with oxantel preferentially activating N-subtype nAChRs in A. suum. nih.govresearchgate.net

Table 1: Comparative Agonistic Potency at Ascaris suum nAChRs

| Compound | Relative Potency |

|---|---|

| Morantel | Most Potent |

| Pyrantel | = Morantel |

| Levamisole | Less potent than Pyrantel/Morantel |

| Acetylcholine | Least Potent |

This table is based on voltage-clamp studies on A. suum body wall muscle cells. nih.gov

Induction of Sustained Muscle Contraction and Spastic Paralysis in Parasites

As a nicotinic agonist, pyrantel's binding to nAChRs on the muscle cells of nematodes leads to the opening of the ion channel, causing an influx of cations and resulting in a rapid and sustained depolarization of the muscle membrane. patsnap.comresearchgate.netnih.gov This persistent depolarization leads to a state of irreversible muscle contraction, known as spastic paralysis. wikipedia.orgresearchgate.netnih.gov The paralyzed worms are unable to maintain their attachment to the intestinal wall of the host and are consequently expelled from the body through the natural process of peristalsis. wikipedia.orgpatsnap.comdrugbank.com This mechanism of action, which causes spastic paralysis, is distinct from that of other anthelmintics like piperazine, which induces a flaccid paralysis by hyperpolarizing the muscle membrane. drugbank.comnih.gov

Cellular and Physiological Responses in Parasitic Nematodes

The interaction of pyrantel with nematode nAChRs triggers a cascade of cellular and physiological events that culminate in the paralysis and expulsion of the parasite.

Disruption of Neuromuscular Transmission in Helminths

The neuromuscular system of nematodes is a primary target for many anthelmintic drugs, including pyrantel. nih.gov By acting as a potent agonist at the neuromuscular junction, pyrantel effectively disrupts the normal signaling between motor neurons and muscle cells. researchgate.net The sustained activation of nAChRs by pyrantel prevents the muscle from repolarizing and responding to subsequent nerve impulses, leading to a complete breakdown of coordinated movement. wikipedia.orgresearchgate.net This disruption of neuromuscular transmission is the direct cause of the spastic paralysis observed in susceptible helminths. wikipedia.orgmedchemexpress.com

Table 2: Summary of Pyrantel's Mechanism of Action

| Step | Mechanism | Consequence in Parasite |

|---|---|---|

| 1 | Binds to and activates nicotinic acetylcholine receptors (nAChRs) on muscle cells. | Mimics the action of acetylcholine, but with prolonged effect. |

| 2 | Causes a persistent influx of cations into the muscle cell. | Sustained depolarization of the muscle membrane. |

| 3 | Induces irreversible muscle contraction. | Spastic paralysis. |

| 4 | Disrupts normal neuromuscular transmission. | Inability to coordinate movement. |

| 5 | Paralyzed worm loses its grip on the intestinal wall. | Expulsion from the host's body. |

Impact on Parasite Motility and Attachment Mechanisms

Pyrantel hydrochloride exerts its anthelmintic effect by inducing a rapid and potent disruption of the parasite's neuromuscular system, which directly impacts its ability to move and remain attached to the host's intestinal wall. The compound functions as a depolarizing neuromuscular-blocking agent. This action leads to a spastic (tetanic) paralysis of susceptible nematodes.

The mechanism is initiated by pyrantel binding to and activating nicotinic acetylcholine receptors (nAChRs) located on the somatic muscle cells of the worms. This binding mimics the effect of the neurotransmitter acetylcholine, but unlike acetylcholine, which is quickly broken down by acetylcholinesterase, pyrantel is resistant to this enzymatic degradation. This resistance leads to a sustained activation of the nicotinic receptors, causing a prolonged depolarization of the muscle membrane.

The persistent depolarization results in a state of continuous muscle contraction, preventing normal relaxation. This spastic paralysis incapacitates the worm, causing it to lose its grip on the intestinal mucosa. Once detached, the paralyzed parasites are unable to maintain their position within the host's gastrointestinal tract and are subsequently expelled from the body through the natural process of peristalsis. Studies on Ascaris suum muscle cells have demonstrated that pyrantel causes depolarization and an increased frequency of spike discharges, which are accompanied by a rise in muscle tension. This direct physiological impact underscores the compound's efficacy in disrupting parasite motility and attachment.

| Nematode Species | Observed Effect on Muscle Cells | Consequence | Source |

|---|---|---|---|

| Ascaris suum | Depolarization and increased spike discharge frequency | Increased muscle tension and contracture | |

| General (Susceptible Nematodes) | Prolonged depolarization of the muscle membrane | Sustained muscle contraction (spastic paralysis) | |

| General (Intestinal Nematodes) | Neuromuscular blockade | Loss of attachment to the intestinal wall |

Selective Action on Nematode Neurophysiology

The therapeutic efficacy of this compound is rooted in its selective action on the neurophysiology of nematodes, with minimal effects on the host at therapeutic concentrations. This selectivity arises from pharmacological differences between nematode and mammalian nicotinic acetylcholine receptors (nAChRs). Pyrantel acts as a potent agonist for nematode nAChRs, particularly the L-subtype, which is preferentially activated by levamisole and pyrantel.

Research has identified multiple subtypes of nAChRs in parasitic nematodes, including N-subtypes (nicotine and oxantel preferring) and B-subtypes (bephenium-preferring), in addition to the L-subtype targeted by pyrantel. The potency of pyrantel on these receptors is significantly higher than that of the endogenous neurotransmitter, acetylcholine. Voltage-clamp studies on Ascaris suum muscle cells showed the order of potency for activating these receptors to be morantel and pyrantel, followed by levamisole, and then acetylcholine.

While pyrantel can interact with mammalian nAChRs, it does so with low efficacy and at much higher concentrations than required for its anthelmintic action. At mammalian muscle AChRs, pyrantel acts as a low-efficacy agonist and also functions as an open-channel blocker, which rapidly inhibits the activated channels. This dual action at mammalian receptors, combined with its poor absorption from the host's gastrointestinal tract, contributes to its selective toxicity towards parasites.

Studies on pyrantel-resistant nematodes have provided further insight into its specific molecular targets. Resistance has been associated with modifications in the properties of the target nicotinic receptors. For instance, a pyrantel-resistant isolate of Oesophagostomum dentatum showed a reduced percentage of active nAChR patches and a lower probability of channel opening compared to anthelmintic-sensitive worms, confirming that pyrantel's primary action is on these specific ion channels.

| Compound | Relative Potency | Target Receptor Subtype | Source |

|---|---|---|---|

| Morantel | Highest | L-subtype | |

| Pyrantel | Highest (equal to Morantel) | L-subtype | |

| Levamisole | High | L-subtype | |

| Acetylcholine | Lower | Multiple Subtypes | |

| Oxantel | Varies (targets N-subtype) | N-subtype |

Anthelmintic Efficacy Studies in Veterinary and in Vitro Parasitological Models

Efficacy Against Specific Nematode Species

Hookworms (e.g., Ancylostoma caninum, Necator americanus)

Pyrantel (B1679900) has demonstrated variable efficacy against hookworms. In hamsters, pyrantel was effective against both Ancylostoma ceylanicum and Necator americanus, with a 50% effective dose (ED50) of 1-12 mg/kg for the former and 5-25 mg/kg for the latter. Doses of 25-50 mg/kg were over 90% effective in eliminating worms of both species nih.gov. Clinical studies in humans have shown cure rates for Necator americanus infections ranging from 48-93% antiinfectivemeds.com. However, a comparative study found single doses of pyrantel pamoate to be inferior to tetrachlorethylene for treating N. americanus infections, though three daily doses produced comparable effects nih.gov. Another study reported a cure rate of 29.1% for hookworm infections with a single dose of pyrantel pamoate nih.gov.

In the case of the canine hookworm, Ancylostoma caninum, there is growing evidence of pyrantel resistance. A placebo-controlled in vivo trial in Australia demonstrated an efficacy of only 25.7% against pooled isolates of A. caninum nih.govuq.edu.au. Another study comparing two isolates of A. caninum showed a clinical efficacy of 71% against one isolate (NT) and only 25% against another (PR), highlighting significant variation in susceptibility nih.gov. The emergence of multi-drug resistant A. caninum has led to investigations into combination therapies researchgate.net.

Table 1: Efficacy of Pyrantel Against Hookworm Species

| Parasite Species | Host Model | Efficacy Metric | Finding |

|---|---|---|---|

| Ancylostoma ceylanicum | Hamster | ED50 | 1-12 mg/kg nih.gov |

| Necator americanus | Hamster | ED50 | 5-25 mg/kg nih.gov |

| Necator americanus | Human | Cure Rate | 48-93% antiinfectivemeds.com |

| Ancylostoma caninum | Dog | Efficacy (in vivo) | 25.7% against a resistant isolate nih.govuq.edu.au |

| Ancylostoma caninum | Dog | Efficacy (in vivo) | 71% against NT isolate, 25% against PR isolate nih.gov |

Ascarids (e.g., Ascaris lumbricoides, Ascaris suum, Parascaris spp.)

Pyrantel generally exhibits high efficacy against ascarid worms. For Ascaris lumbricoides, single-dose treatments have resulted in high cure rates, often exceeding 90% antiinfectivemeds.comstarworms.orgnih.gov. One study reported a cure rate of 91.3% with a single 2.5 mg/kg dose, which increased to 98.9% at a 10 mg/kg dose cabidigitallibrary.org. Another study found a 93.8% cure rate for ascariasis nih.gov.

In pigs experimentally infected with Ascaris suum, pyrantel salts added to their feed markedly reduced fibrotic liver lesions caused by migrating larvae, and also decreased the number of lung larvae and adult intestinal worms oup.com. The drug acts as an agonist at acetylcholine (B1216132) receptors on the somatic muscle of Ascaris suum, leading to paralysis of the worm nih.gov.

Studies on Parascaris equorum in horses have shown pyrantel to be fully effective on all farms tested in one Italian study, in contrast to ivermectin, which showed variable effectiveness madbarn.comnih.gov. However, other research in Australia indicated that while pyrantel embonate was effective on three farms, it was ineffective on one, suggesting the potential for resistance surrey.ac.uk. On a Texas horse farm, pyrantel at the standard dose showed variable efficacy (42% to 84% reduction in fecal egg counts), but a double dose resulted in a 98% to 100% reduction equimaxhorse.com.

Table 2: Efficacy of Pyrantel Against Ascarid Species

| Parasite Species | Host | Efficacy Metric | Finding |

|---|---|---|---|

| Ascaris lumbricoides | Human | Cure Rate | >90% antiinfectivemeds.comstarworms.orgnih.gov |

| Ascaris lumbricoides | Human | Cure Rate | 98.9% (10 mg/kg dose) cabidigitallibrary.org |

| Ascaris suum | Pig | Reduction | Marked reduction in liver lesions, lung larvae, and adult worms oup.com |

| Parascaris equorum | Horse | Efficacy | Fully effective in an Italian study madbarn.comnih.gov |

| Parascaris equorum | Horse | Fecal Egg Count Reduction | 98-100% at double dose equimaxhorse.com |

| Parascaris equorum | Horse | Efficacy | Effective on 3 of 4 farms in an Australian study surrey.ac.uk |

Pinworms (e.g., Enterobius vermicularis)

Pyrantel is highly effective in the treatment of pinworm infections caused by Enterobius vermicularis. Cure rates are typically reported to be between 90-100% antiinfectivemeds.commedscape.com. A study in children in Poland showed that a single dose of pyrantel pamoate cured 48 out of 62 infected individuals cabidigitallibrary.org. It is considered a drug of choice for enterobiasis antiinfectivemeds.commedscape.com. However, research has indicated that the developmental stages of worms younger than 16 days may show considerable resistance to pyrantel pamoate parahostdis.org.

Trichuris trichiura and other Trichostrongylids

The efficacy of pyrantel against the whipworm, Trichuris trichiura, is generally considered poor when used as a monotherapy nih.govparahostdis.org. A randomized controlled trial found that the combination of albendazole and pyrantel pamoate did not improve the cure rate or egg reduction rate for T. trichiura infection in children compared to albendazole alone nih.govnih.gov. In contrast, the combination of pyrantel with another pyrimidine (B1678525) derivative, oxantel (B1663009), has shown moderate efficacy against T. trichiura, with one study reporting a cure rate of 31.5% and an egg count reduction of over 80% nih.gov.

In studies involving trichostrongylids in goats, pyrantel tartrate demonstrated high efficacy (>96%) against Haemonchus contortus and Teladorsagia circumcincta. However, its effectiveness against Trichostrongylus colubriformis was lower, with worm reductions ranging from 55% to 62% nih.gov. Another study in lambs found that pyrantel tartrate was effective against H. contortus and T. colubriformis, causing a 100% reduction in fecal egg counts and reducing adult worm burdens by 78.2% and 88.8%, respectively nih.gov.

Angiostrongylus cantonensis Larval Stages

In vitro studies have demonstrated the efficacy of pyrantel pamoate against the third-stage (L3) larvae of Angiostrongylus cantonensis, the rat lungworm. It was found to be effective in inducing larval death compared to unexposed controls nih.govresearchgate.net. One hour after the addition of pyrantel pamoate, larval motility was considerably reduced, with most larvae becoming immobile researchgate.net. In vivo studies in rats have confirmed these findings. When administered as a post-exposure prophylactic, pyrantel pamoate significantly reduced the worm burden by 53–72% nih.govunl.eduresearchgate.net. This suggests that pyrantel can paralyze the larvae in the gastrointestinal tract, causing them to be expelled before they can enter the systemic circulation nih.govunl.eduresearchgate.net. An in vivo study in rats showed a worm burden reduction of 53%–73% frontiersin.org.

Comparative Efficacy Assessments

Pyrantel's efficacy has been compared to various other anthelmintic drugs across several studies.

Versus Tetrachlorethylene and Bephenium Hydroxynaphthoate: For Necator americanus infections, a single dose of pyrantel was found to be inferior to a single dose of tetrachlorethylene. However, a three-day course of pyrantel produced effects comparable to tetrachlorethylene nih.gov. Another comparative study showed varied cure rates and egg count reductions for these three drugs against N. americanus documentsdelivered.com.

Versus Ivermectin and Fenbendazole: In studies on Parascaris equorum in foals, pyrantel was found to be fully effective on all farms, while ivermectin's effectiveness varied, with resistance being present on some farms madbarn.comnih.gov. An Australian study also compared the three drugs, finding pyrantel effective on three of four farms, while ivermectin was ineffective on three of five, and fenbendazole showed equivocal results on one farm surrey.ac.uk.

Versus Mebendazole: In a large trial, pyrantel-oxantel and mebendazole were both highly effective against Ascaris lumbricoides (>96% cure rate). Against Trichuris trichiura, pyrantel-oxantel had a slightly higher cure rate than mebendazole (31.5% vs. 23.3%). Both had poor efficacy against hookworms nih.gov.

Versus Thiabendazole: A comparative trial showed pyrantel pamoate had a higher cure rate for ascariasis (93.8%) compared to thiabendazole (44.3%). For hookworm infections, the cure rate was slightly higher with pyrantel (29.1% vs. 27.3%), and the reduction in egg counts was also greater. Neither drug was effective against Trichuris trichiura nih.gov.

Table 3: Comparative Efficacy of Pyrantel and Other Anthelmintics

| Parasite | Comparator Drug(s) | Host | Key Finding |

|---|---|---|---|

| Necator americanus | Tetrachlorethylene, Bephenium | Human | Single-dose pyrantel was inferior to T.C.E.; 3-day course was comparable nih.gov. |

| Parascaris equorum | Ivermectin, Fenbendazole | Horse | Pyrantel was consistently more effective than ivermectin, which showed resistance madbarn.comnih.govsurrey.ac.uk. |

| Ascaris lumbricoides | Mebendazole | Human | Both highly effective (>96% cure rate) nih.gov. |

| Trichuris trichiura | Mebendazole | Human | Pyrantel-oxantel had a slightly higher cure rate (31.5% vs 23.3%) nih.gov. |

| Ascaris lumbricoides | Thiabendazole | Human | Pyrantel had a significantly higher cure rate (93.8% vs 44.3%) nih.gov. |

| Hookworm | Thiabendazole | Human | Pyrantel had a slightly higher cure rate and greater egg count reduction nih.gov. |

Pyrantel Hydrochloride in Combination Therapies (e.g., with Oxantel, Praziquantel, Febantel)

Pyrantel is frequently used in combination with other anthelmintic agents to broaden the spectrum of activity against various gastrointestinal parasites.

A combination of pyrantel pamoate and oxantel pamoate has demonstrated efficacy against Trichuris muris and Ascaris lumbricoides. scielo.org.mx In an in vitro study, this combination induced muscle contraction, motility inhibition, and a reduction in the size of both infective larvae and adult parasites 24 hours after exposure. scielo.org.mx The combination of pyrantel and oxantel showed a lethal effect on adult Dipylidium caninum tapeworms in vitro, with 100% mortality observed 6 hours post-incubation. scielo.org.mx This combination also led to a 42.5% reduction in the tegument thickness of the parasite. scielo.org.mx

In dogs, a combination tablet containing pyrantel, febantel, and praziquantel was effective against experimentally induced infections of Ancylostoma ceylanicum. researchgate.net This formulation resulted in a 100% reduction in fecal egg counts within three days of treatment. researchgate.net Studies on a combination of oxantel, pyrantel, and praziquantel in dogs with naturally acquired gastrointestinal nematode and cestode infestations showed high efficacy. Fecal egg count reductions were observed as follows: Toxocara canis (99.1%), Ancylostoma caninum (99.2%), Trichuris vulpis (97.3%), Uncinaria stenocephala (98.4%), Toxascaris leonina (98.9%), and Dipylidium caninum (97.1%) seven days post-treatment. researchgate.net

The combination of febantel, pyrantel, and praziquantel has also been evaluated for the treatment of giardiasis in kittens and dogs. nih.govsemanticscholar.orgnih.gov

Efficacy of Pyrantel Combination Therapies Against Various Parasites

| Combination | Parasite | Model | Key Findings |

|---|---|---|---|

| Pyrantel pamoate + Oxantel pamoate | Trichuris muris, Ascaris lumbricoides | In Vitro | Muscle contraction, motility inhibition, size reduction. scielo.org.mx |

| Pyrantel + Oxantel | Dipylidium caninum | In Vitro | 100% mortality at 6 hours; 42.5% reduction in tegument thickness. scielo.org.mx |

| Pyrantel + Febantel + Praziquantel | Ancylostoma ceylanicum | Dogs (experimental) | 100% fecal egg count reduction within 3 days. researchgate.net |

| Oxantel + Pyrantel + Praziquantel | Various nematodes and cestodes | Dogs (natural) | >97% fecal egg count reduction for multiple species. researchgate.net |

Comparative Efficacy with Benzimidazoles (e.g., Albendazole, Mebendazole)

Studies comparing pyrantel with benzimidazoles have shown varied efficacy depending on the parasite species.

In a study on captive giant pandas infected with Baylisascaris schroederi, mebendazole and albendazole were found to be efficacious, while resistance to pyrantel was suspected based on fecal egg count reduction (FECR) proportions. nih.gov The FECR for pyrantel was 94.9%, whereas it was 100% for both mebendazole and albendazole. nih.gov

A randomized controlled trial in humans with hookworm infections (Necator americanus) in Mali found that albendazole was the most effective drug, with efficacy ranging from 92.1% to 99.7%. nih.govdeepdyve.com Mebendazole and pyrantel were less effective, with efficacies ranging from 60.9% to 89.8% and 4.8% to 89.7%, respectively. nih.govdeepdyve.com

In a study comparing a combination of albendazole-pyrantel pamoate to albendazole-mebendazole and mebendazole alone for soil-transmitted helminths, the albendazole-pyrantel pamoate combination showed high efficacy against Ascaris lumbricoides (Cure Rate: 93.5%; Egg Reduction Rate: 100%) and Trichuris trichiura (CR: 81.4%; ERR: 99%). researchgate.net

A trial on Pemba Island comparing pyrantel-oxantel with mebendazole for intestinal nematode infections found both treatments to be highly effective against Ascaris lumbricoides, with cure rates over 96% and egg reduction rates over 95%. nih.gov Against Trichuris trichiura, pyrantel-oxantel had a higher cure rate than mebendazole (31.5% vs. 23.3%), though egg reduction rates were similar and over 80% for both. nih.gov Both drugs had poor efficacy against hookworm infections. nih.gov

Comparative Efficacy of Pyrantel and Benzimidazoles

| Drug(s) | Parasite | Host | Efficacy |

|---|---|---|---|

| Pyrantel pamoate | Baylisascaris schroederi | Giant Panda | 94.9% FECR (resistance suspected). nih.gov |

| Mebendazole / Albendazole | Baylisascaris schroederi | Giant Panda | 100% FECR. nih.gov |

| Pyrantel | Necator americanus | Human | 4.8% - 89.7% efficacy. nih.govdeepdyve.com |

| Albendazole | Necator americanus | Human | 92.1% - 99.7% efficacy. nih.govdeepdyve.com |

| Albendazole-Pyrantel pamoate | Ascaris lumbricoides | Human | CR: 93.5%; ERR: 100%. researchgate.net |

| Albendazole-Pyrantel pamoate | Trichuris trichiura | Human | CR: 81.4%; ERR: 99%. researchgate.net |

| Pyrantel-Oxantel | Ascaris lumbricoides | Human | >96% CR; >95% ERR. nih.gov |

| Mebendazole | Ascaris lumbricoides | Human | >96% CR; >95% ERR. nih.gov |

| Pyrantel-Oxantel | Trichuris trichiura | Human | 31.5% CR; >80% ERR. nih.gov |

| Mebendazole | Trichuris trichiura | Human | 23.3% CR; >80% ERR. nih.gov |

Comparative Efficacy with Imidazothiazoles and Macrocyclic Lactones (e.g., Levamisole (B84282), Ivermectin, Moxidectin)

Comparisons between pyrantel and other classes of anthelmintics like imidazothiazoles and macrocyclic lactones have also been conducted.

In a study using a hamster model for Ancylostoma ceylanicum, pyrantel pamoate showed moderate activity with a worm burden reduction of 87.2%. plos.org In the same model, levamisole had a worm burden reduction of 60.2%. plos.org However, in a mouse model for Trichuris muris, levamisole was highly effective with a 95.9% worm burden reduction, while pyrantel pamoate showed no effect (<10% reduction). plos.org

A study in horses comparing the reduction of fecal egg counts found that moxidectin (B1677422) and ivermectin were also effective anthelmintics. nih.gov In captive giant pandas, ivermectin was found to be efficacious against Baylisascaris schroederi, in contrast to pyrantel where resistance was suspected. nih.govmdpi.com

The mechanism of action of pyrantel, as a nicotinic receptor agonist causing spastic paralysis in nematodes, differs from that of macrocyclic lactones like ivermectin, which enhance GABA-mediated signal transmission leading to paralysis. ijnrd.org

Methodological Approaches in Efficacy Studies

In Vitro Larval Motility and Viability Assays (e.g., Propidium Iodide Staining)

In vitro assays are crucial for determining the direct effects of anthelmintics on parasites and for detecting potential resistance. Larval motility assays are commonly used to assess the efficacy of drugs like pyrantel. researchgate.net These assays measure the paralysis or death of larvae after exposure to the drug.

The methodology often involves incubating third-stage larvae (L3) of various helminth species with different concentrations of the anthelmintic. researchgate.netresearchgate.net Larval viability is then assessed, sometimes after stimulation with a warm solution to encourage movement. researchgate.net This approach has been used to evaluate the sensitivity of hookworm and Strongyloides species to various anthelmintics. researchgate.net While some studies use motility as a marker for viability, others have employed vital stains like propidium iodide to differentiate between live and dead larvae. researchgate.net

Ex Vivo Assessment of Drug Effects on Parasites

Ex vivo models provide a bridge between in vitro and in vivo studies by maintaining parasites outside the host in conditions that mimic the physiological environment. These models allow for the assessment of drug effects on parasites that have been recently recovered from a host.

One approach involves using peripheral blood mononuclear cell (PBMC) cultures from infected hosts. nih.gov This allows for the simultaneous evaluation of parasite survival and the host immune response to the drug and parasite. While this specific model has been detailed for intracellular parasites like Leishmania, the principle of studying the drug's effect on the parasite in the context of host cells is a valuable ex vivo technique. nih.gov

Animal Model Efficacy Evaluations (non-human hosts)

Animal models are essential for evaluating the in vivo efficacy of anthelmintics like this compound. These studies typically involve experimentally infecting non-human hosts with specific parasites and then administering the drug to measure its effect on worm burden or fecal egg counts.

For example, the efficacy of pyrantel pamoate was evaluated in a rat model for rat lungworm (Angiostrongylus cantonensis). nih.govresearchgate.net In this study, orally administered pyrantel pamoate significantly reduced the worm burden by 53–72% when given shortly after infection. nih.govresearchgate.net Hamster models have been used to test the efficacy of pyrantel against the hookworm Ancylostoma ceylanicum, and mouse models have been used for Trichuris muris. plos.org

In veterinary medicine, studies in dogs are common. A combination of pyrantel, febantel, and praziquantel was tested in dogs experimentally infected with Ancylostoma ceylanicum, demonstrating a 100% reduction in egg counts. researchgate.net Similarly, the efficacy of a pyrantel, oxantel, and praziquantel combination was evaluated in dogs with naturally acquired infections by monitoring the reduction in fecal egg counts post-treatment. researchgate.net Studies in captive giant pandas have also been conducted to assess the efficacy of pyrantel against Baylisascaris schroederi. nih.govmdpi.com

Mechanisms and Epidemiology of Anthelmintic Resistance

Documented Resistance in Parasitic Nematode Populations

Resistance to pyrantel (B1679900) is no longer a sporadic issue but a widespread problem in several key parasitic nematodes of companion animals and livestock. The primary method for detecting this resistance in a clinical or field setting is the Fecal Egg Count Reduction Test (FECRT), which measures the percentage reduction in parasite egg output after treatment. A reduction of less than 95% often indicates the presence of resistant worms cornell.edu.

Once considered highly effective, pyrantel's efficacy against the common canine hookworm, Ancylostoma caninum, has been severely compromised in many regions. The first report of pyrantel resistance in A. caninum was in a greyhound puppy imported from Australia nih.gov. Since then, numerous studies, particularly in Australia and the United States, have confirmed high-level resistance. This is especially prevalent in populations like racing greyhounds, where frequent and indiscriminate use of dewormers has likely accelerated the selection for resistant parasites cornell.eductfassets.net.

A placebo-controlled trial in Australia involving dogs experimentally infected with local A. caninum isolates demonstrated a parasitological efficacy of pyrantel of just 25.7%, based on the reduction in mean worm burden uq.edu.aunih.gov. In some cases, fecal egg counts in treated dogs have been observed to increase following treatment, further highlighting the failure of the drug nih.govnih.gov. Studies on suspected resistant isolates from various dog breeds in the US have shown fecal egg count reductions to be 0% or even negative after pyrantel treatment nih.gov. This rise in multi-drug resistant hookworms, including resistance to pyrantel, is now considered an emerging threat to canine health ctfassets.netbiorxiv.org.

Table 1: Documented Efficacy of Pyrantel Against Ancylostoma caninum Isolates

Resistance to pyrantel is highly prevalent in equine strongyle populations, particularly the cyathostomins (small strongyles), which are ubiquitous parasites of horses nih.govthehorse.comresearchgate.net. Over the past two decades, more than 90% of published studies have documented pyrantel resistance in cyathostomins globally nih.govnih.gov. This widespread resistance has rendered pyrantel ineffective for controlling these parasites on many horse farms thehorse.comresearchgate.net.

For instance, a study in Lithuania found pyrantel resistance in 25% of tested herds based on one set of criteria (FECR <90% and lower 95% confidence interval <80%) bohrium.comproquest.com. Another study involving 16 horses treated daily with pyrantel tartrate found a mean fecal worm egg count reduction of only 28.5% after a therapeutic dose of pyrantel pamoate researchgate.net. The development of resistance is a significant concern as it limits the already small number of effective anthelmintic classes available for horses thehorse.comnih.gov.

Table 2: Prevalence of Pyrantel Resistance in Equine Cyathostomins (Small Strongyles)

Pyrantel resistance is also a documented problem in nematodes affecting swine. The nodular worm, Oesophagostomum dentatum, has shown resistance to pyrantel in various studies nih.govnih.govmerckvetmanual.com. Research on a strain of Oesophagostomum spp. from a commercial pig herd where pyrantel had been used for at least eight years showed significant resistance. The worm count reductions for O. dentatum and Oesophagostomum quadrispinulatum were only 49.4% and 65.9%, respectively nih.gov. Interestingly, selection with levamisole (B84282), another nicotinic agonist, has been shown to confer cross-resistance to pyrantel in these species, while selection with pyrantel alone did not necessarily confer resistance to levamisole nih.gov.

In equines, the ascarid Parascaris equorum has developed resistance to several drug classes, including macrocyclic lactones usask.camadbarn.com. While pyrantel has shown to be effective against some macrocyclic lactone-resistant isolates of P. equorum nih.govresearchgate.net, the potential for resistance development remains a concern, and continued monitoring is essential.

Molecular Basis of Anthelmintic Resistance

Pyrantel, along with other nicotinic agonists like levamisole, acts by targeting nicotinic acetylcholine (B1216132) receptors (nAChRs) on the muscle cells of nematodes nih.govnih.govnih.gov. The binding of these drugs to the receptors causes an influx of cations, leading to prolonged muscle depolarization and spastic paralysis of the worm, which is then expelled from the host researchgate.net. Resistance to pyrantel is primarily associated with alterations in these target receptors nih.gov.

The leading hypothesis for pyrantel resistance involves qualitative or quantitative changes to the nAChRs researchgate.net. Research suggests that resistance arises from modifications that reduce the sensitivity of the receptor to the drug.

Studies on pyrantel-resistant isolates of Oesophagostomum dentatum have shown a modification of the target nicotinic receptor properties. Using patch-clamp techniques, researchers found that pyrantel-resistant parasites had a reduced percentage of active nAChR patches on their muscle cells and a lower probability of channel opening when compared to anthelmintic-sensitive worms nih.govresearchgate.net.

In Ancylostoma caninum, evidence points towards a reduction in the expression of the genes that code for the specific nAChR subunits forming the pyrantel-sensitive receptor uq.edu.aunih.gov. Quantitative analysis revealed significantly lower transcription levels of three putative pyrantel receptor subunit genes (unc-29, unc-38, and unc-63) in a highly pyrantel-resistant hookworm isolate compared to an isolate with low-level resistance nih.govnih.gov. This down-regulation of the target receptor subunits is a key mechanism of resistance, as it reduces the number of sites where the drug can act nih.govnih.gov. It is hypothesized that different nAChR subpopulations exist, and anthelmintic pressure may select for worms with a higher proportion of receptors that are less sensitive to pyrantel researchgate.net.

Unlike benzimidazole resistance, which is strongly linked to specific single nucleotide polymorphisms (SNPs) in the β-tubulin gene, the genetic basis of pyrantel resistance appears more complex and is not consistently associated with such point mutations in the receptor genes themselves nih.govnih.gov.

In a comparative study of highly resistant and low-level resistant isolates of A. caninum, no significant polymorphisms were found in the sequences of the nAChR subunit genes (AAR-29, -38, -63) that would likely cause resistance nih.gov. This suggests that changes in gene expression, rather than structural changes in the receptor proteins, are the primary driver of resistance in this species nih.govnih.gov.

However, the genetic landscape of anthelmintic resistance is multifaceted. While the focus for pyrantel resistance is on nAChR expression, studies investigating multi-drug resistant A. caninum have identified a high frequency of a resistance-associated SNP at codon 167 of the isotype-1 β-tublin gene nih.gov. While this mutation is primarily linked to benzimidazole resistance, its presence in isolates also resistant to pyrantel indicates the complex genetic background of multi-drug resistant nematode populations. The evolution of resistance is a heritable trait driven by the strong selective pressure exerted by anthelmintics on genetically diverse parasite populations ctfassets.netnih.gov.

Methodologies for Resistance Detection and Characterization

Accurate and timely detection of anthelmintic resistance is crucial for implementing effective parasite control strategies. Various in vivo and in vitro methods have been developed to assess the susceptibility of parasite populations to anthelmintics like pyrantel.

In vitro assays offer a practical alternative to the more cumbersome in vivo tests, such as the Fecal Egg Count Reduction Test (FECRT). nih.govnih.gov These laboratory-based tests can be used to screen for resistance to multiple drug classes simultaneously. cambridge.org

Larval Development Assay (LDA): This assay exposes parasite eggs or first-stage larvae to varying concentrations of an anthelmintic in a controlled environment, typically a 96-well plate. cambridge.org The development of larvae is monitored, and the concentration of the drug that inhibits development by 50% (LC50) is determined. nih.gov While the LDA has been used to evaluate pyrantel sensitivity in equine cyathostomins, issues with variability and the lack of established discriminatory concentrations can limit its reliability as a standalone diagnostic tool. nih.gov

Larval Migration Inhibition Assay (LMIA): The LMIA assesses the effect of an anthelmintic on the motility of third-stage (infective) larvae. cambridge.org Larvae are incubated in different drug concentrations and then placed in a device where they must actively migrate through a filter or agar gel. cambridge.orgscielo.br The inhibition of migration is quantified to determine the drug's efficacy. The Larval Migration on Agar Test (LMAT), a variation of this assay, has shown good applicability for testing pyrantel against cyathostomins. scielo.br

Other In Vitro Assays for Pyrantel Resistance: Several other assays have been investigated for their potential to detect pyrantel resistance in Ancylostoma caninum. These include the larval motility assay (LMA), larval feeding inhibition assay (LFIA), and the larval arrested morphology assay (LAMA). nih.gov In one study, a 17-fold difference in the in vitro IC50 values from the LAMA was observed between two A. caninum isolates with differing in vivo pyrantel efficacies. nih.gov A modified version of the LFIA, the larval activation inhibition assay (LAIA), has also been used to confirm pyrantel resistance in A. caninum. cambridge.org

| Assay Type | Principle | Application for Pyrantel Resistance | Reference |

| Larval Development Assay (LDA) | Measures the inhibition of larval development from eggs in the presence of the drug. | Used for equine cyathostomins, but can have variability. | nih.govcambridge.org |

| Larval Migration Inhibition Assay (LMIA) | Quantifies the drug's effect on the ability of infective larvae to migrate through a barrier. | Applied to equine cyathostomins. | cambridge.orgscielo.br |

| Larval Motility Assay (LMA) | Assesses the reduction in larval movement after drug exposure. | Shows promise for detecting resistance in Ancylostoma caninum. | nih.gov |

| Larval Feeding Inhibition Assay (LFIA) | Measures the inhibition of feeding by larvae in the presence of the drug. | Shows promise for detecting resistance in Ancylostoma caninum. | nih.gov |

| Larval Arrested Morphology Assay (LAMA) | Observes the effect of pyrantel on the body shape of infective larvae. | Correlated well with in vivo efficacy in Ancylostoma caninum. | nih.gov |

| Larval Activation Inhibition Assay (LAIA) | A modified LFIA that measures the inhibition of larval activation and feeding. | Used to confirm pyrantel resistance in Ancylostoma caninum. | cambridge.org |

Molecular techniques offer a more direct and sensitive method for detecting resistance by identifying the specific genetic changes that confer it. researchgate.net These tools can detect resistance alleles at low frequencies, providing an early warning before treatment failure becomes clinically apparent.

Pyrantel acts on nicotinic acetylcholine receptors (nAChRs) in nematode muscle cells, causing spastic paralysis. Resistance is often associated with changes in the genes that code for the subunits of these receptors. nih.gov Unlike the well-defined single nucleotide polymorphisms (SNPs) associated with benzimidazole resistance (e.g., in the β-tubulin gene), the genetic basis of pyrantel resistance is more complex and appears to involve changes in gene expression rather than specific point mutations in the receptor subunits themselves. nih.govelsevier.com

Research in Ancylostoma caninum has shown that resistance to pyrantel is associated with a significant decrease in the expression of genes such as unc-29, unc-38, and unc-63, which are linked to the drug's mechanism of action. nih.gov This suggests that a reduction in the abundance of the drug's target receptor may be a key mechanism of resistance.

Various molecular techniques are employed to identify and quantify these genetic markers:

Polymerase Chain Reaction (PCR)-based assays: Techniques like allele-specific PCR, restriction fragment-length polymorphism (RFLP) analysis, and quantitative PCR (qPCR) can be used to detect specific SNPs or measure gene expression levels. researchgate.netnih.gov

Sequencing: Direct DNA sequencing and pyrosequencing can provide detailed information on the genetic code of the target genes, allowing for the identification of any mutations or variations. researchgate.netnih.gov

The development of reliable molecular markers for pyrantel resistance is an ongoing area of research. Identifying conserved genetic changes across different parasite species would greatly enhance the ability to monitor and manage the spread of resistance on a broader scale. nih.gov

| Molecular Target | Change Associated with Pyrantel Resistance | Parasite Species | Technique | Reference |

| Nicotinic Acetylcholine Receptor Subunit Genes (unc-29, unc-38, unc-63) | Decreased gene expression (reduced transcript abundance). | Ancylostoma caninum | Quantitative PCR (qPCR) | nih.gov |

| β-tubulin Gene (Isotype 1) | Not associated with pyrantel resistance. Primarily linked to benzimidazole resistance. | Various nematodes | N/A for Pyrantel | nih.govelsevier.com |

Strategies for Mitigating Anthelmintic Resistance in Parasite Management

Given the limited number of new anthelmintics being developed, preserving the efficacy of existing drugs like pyrantel is paramount. nih.gov Strategies to mitigate resistance focus on reducing selection pressure and maintaining a population of susceptible parasites.

Effective strategies for mitigating resistance include:

Targeted Selective Treatment (TST): This approach involves treating only the animals that require it, rather than the entire herd or flock. nih.gov Individuals can be selected for treatment based on clinical signs (e.g., anemia, poor body condition), performance indicators (e.g., weight gain), or diagnostic tests like fecal egg counts. msdvetmanual.comveterinary-practice.com By leaving a portion of the animals untreated, a significant parasite population remains in refugia. veterinary-practice.com

Appropriate Dosing and Administration: Under-dosing is a major contributor to resistance, as it can kill the most susceptible worms while allowing those with low-level resistance to survive. boehringer-ingelheim.com It is crucial to accurately weigh animals and administer the correct dose as specified by the manufacturer. avma.org

Combination Therapy: Using two or more anthelmintics with different modes of action simultaneously can be an effective strategy. nih.gov The probability of a parasite being resistant to both drugs is significantly lower than being resistant to one. boehringer-ingelheim.com

Quarantine of New Animals: New animals should be quarantined and treated with an effective anthelmintic combination to prevent the introduction of resistant parasites onto a property. nih.gov

By integrating these strategies into a comprehensive parasite control program, the selection pressure for resistance can be significantly reduced, helping to prolong the effectiveness of important anthelmintics like pyrantel hydrochloride. nih.govnih.gov

Structure Activity Relationship Sar Studies and Analogue Development

Identification of Key Chemical Scaffolds and Functional Groups

The anthelmintic activity of pyrantel (B1679900) is intrinsically linked to its core chemical structure, which is characterized by a tetrahydropyrimidine (B8763341) scaffold. This scaffold belongs to a broader class of compounds known as cyclic amidines, which were investigated for their anthelmintic properties. acs.org The key functional groups and structural features essential for pyrantel's activity include the tetrahydropyrimidine ring and the N-methyl group. The specific arrangement of these components is crucial for its pharmacological action. The pyrimidine (B1678525) base is a well-known scaffold in medicinal chemistry, and its presence in pyrantel is a primary reason for its therapeutic application as an anthelmintic agent. derpharmachemica.com

The general structure of pyrantel and its analogues that have been studied includes a substituted tetrahydropyrimidine ring linked to an arylvinyl group. The nature of the aryl group and the linkage contributes significantly to the biological activity. acs.org

Ligand-Receptor Binding Interactions and Molecular Docking Studies

Pyrantel functions as a selective agonist at nicotinic acetylcholine (B1216132) receptors (nAChRs) in nematodes, which leads to muscle contraction and spastic paralysis of the worm. plos.orgnih.gov These nAChRs are ligand-gated ion channels that are crucial for neurotransmission in the parasite's neuromuscular system. nih.gov The interaction between pyrantel and these receptors is highly specific and is the basis of its anthelmintic effect.

Molecular studies have identified specific amino acid residues within the nematode nAChR that are critical for pyrantel binding and efficacy. For instance, a glutamine residue at position 57 on the complementary subunit binding site (loop D, UNC-63) is required for pyrantel's action. This is in addition to a glutamic acid at position 153, which is also required by the related anthelmintic levamisole (B84282). cambridge.org This differential requirement helps to explain variations in resistance patterns between the two drugs. cambridge.org While pyrantel acts as a potent agonist on nematode nAChRs, its action on mammalian muscle AChRs is that of a low-efficacy agonist and an open-channel blocker, which contributes to its selective toxicity. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ki.si In the context of pyrantel, docking studies would aim to model the interaction between the pyrantel molecule and the binding pocket of the nematode nAChR. These studies help in visualizing the binding mode and understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. Such insights are invaluable for the rational design of new, more potent, or selective anthelmintic agents.

Design and Synthesis of Pyrantel Analogues and Derivatives

The discovery of pyrantel spurred research into the synthesis of other cyclic amidines and related compounds to explore and optimize anthelmintic activity. acs.org The synthesis of pyrantel and its analogues often involves multi-step chemical processes. For example, the preparation of certain pyrantel compounds can involve steps such as the reaction of 3-amino-2-thiophene carboxylic acid methyl ester with cyanic acid salt, followed by chlorination and subsequent reactions to build the final molecule. google.com

Research has focused on synthesizing arylvinyltetrahydropyrimidines with various substitutions to investigate their nematocidal activities. acs.org The development of pyrimidine derivatives continues to be an active area of research, with new compounds being synthesized and evaluated for their anthelmintic potential. derpharmachemica.com These studies aim to improve efficacy, broaden the spectrum of activity, and overcome emerging drug resistance.

| Compound Class | General Structure | Key Synthetic Steps | Reference |

| Cyclic Amidines | Tetrahydropyrimidine ring | Condensation and cyclization reactions | acs.org |

| Pyrimidine Derivatives | Substituted pyrimidine core | Reaction of substituted benzaldehyde (B42025) with malononitrile (B47326) and urea | derpharmachemica.com |

| Thiophene (B33073) Pyrimidine Compounds | Fused thiophene and pyrimidine rings | Multistep synthesis starting from 3-amino-2-thiophene carboxylic acid methyl ester | google.com |

Elucidation of Molecular Determinants for Cholinergic Anthelmintic Sensitivity in Nematodes

The sensitivity of nematodes to pyrantel is determined by the specific composition of the subunits that form the target nAChRs. These receptors are pentameric, meaning they are composed of five subunits. nih.gov In the model nematode Caenorhabditis elegans, the levamisole-sensitive AChR (L-AChR) is composed of five different subunits: UNC-38, UNC-63, UNC-29, LEV-1, and LEV-8. nih.govnih.gov

However, significant differences exist between C. elegans and parasitic nematode species. Many parasitic species that are sensitive to cholinergic anthelmintics lack a direct ortholog of the C. eleganslev-8 gene. Research has shown that another subunit, ACR-8, which is closely related to LEV-8, plays a critical role in anthelmintic sensitivity in parasitic nematodes. nih.govnih.gov For example, ACR-8 from the parasitic nematode Haemonchus contortus can functionally substitute for LEV-8 in C. elegans, restoring levamisole sensitivity and conferring high sensitivity to pyrantel. nih.govnih.gov

Furthermore, the stoichiometry of these subunits can dramatically alter the pharmacological properties of the receptor. Studies on Ascaris suum nAChRs, formed by UNC-38 and UNC-29 subunits, demonstrated that varying the ratio of these two subunits could produce receptors with different sensitivities to pyrantel and another anthelmintic, oxantel (B1663009). plos.orgnih.gov When the ratio of Asu-unc-38 to Asu-unc-29 was 1:5, the resulting receptor was sensitive to pyrantel but not oxantel. plos.orgnih.gov This highlights that the relative expression levels of receptor subunits are a key molecular determinant of anthelmintic sensitivity. Resistance to pyrantel has been associated with a modification of the target nicotinic receptor properties, such as a reduced probability of channel opening. nih.gov

| Receptor Subunit | Role in Pyrantel Sensitivity | Nematode Species Studied | Key Findings |

| UNC-38 | Essential subunit of the nAChR | C. elegans, A. suum | Forms part of the receptor complex that pyrantel binds to. plos.orgnih.gov |

| UNC-29 | Essential subunit of the nAChR | C. elegans, A. suum | Stoichiometry with UNC-38 affects drug sensitivity. plos.orgnih.gov |

| UNC-63 | Essential subunit of the nAChR | C. elegans | Contains key amino acid residues for pyrantel binding. nih.govcambridge.org |

| LEV-8 | Accessory subunit in C. elegans | C. elegans | Contributes to the formation of the pyrantel-sensitive receptor. nih.govnih.gov |

| ACR-8 | Key subunit in parasitic nematodes | H. contortus | Functionally substitutes for LEV-8 and is critical for pyrantel sensitivity. nih.govnih.gov |

Advanced Analytical Methodologies for Pyrantel Hydrochloride and Its Formulations

Chromatographic Techniques for Quantification and Impurity Profiling

Chromatographic techniques are fundamental in the pharmaceutical industry for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) and their impurities. For Pyrantel (B1679900) hydrochloride, various chromatographic methods have been developed to ensure its quality, potency, and safety in formulations.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for the quality control of Pyrantel. The development of robust HPLC methods is crucial for separating Pyrantel from its degradation products and other active ingredients in combined dosage forms.

Reverse-Phase HPLC (RP-HPLC) is the most commonly employed mode for Pyrantel analysis. These methods typically utilize a non-polar stationary phase (like a C18 column) and a polar mobile phase. Method development involves optimizing various parameters, including the column type, mobile phase composition, flow rate, and detector wavelength, to achieve adequate separation and sensitivity.

Validation of these methods is performed according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. innovareacademics.inijpsr.com

Several validated RP-HPLC methods have been reported for the simultaneous estimation of Pyrantel with other anthelmintic drugs like Praziquantel, Febantel, and Albendazole. innovareacademics.inpharmascholars.com These methods demonstrate good resolution between the active components and are suitable for routine quality control.

Table 1: Examples of Developed RP-HPLC Methods for Pyrantel Quantification

| Parameter | Method 1 (with Praziquantel) innovareacademics.in | Method 2 (with Febantel) ijpsr.com | Method 3 (with Albendazole) |

|---|---|---|---|

| Stationary Phase | Phenomenex Luna C18 (250 mm × 4.6 mm, 5 μm) | Hypersil BDS C18 (150 × 4.6 mm, 5 µ) | BDS C-18 column (4.6 x 250mm, 5μ) |

| Mobile Phase | Water: Acetonitrile (20:80) | Acetonitrile: Phosphate buffer (gradient) | 0.1% KH₂PO₄ (pH 4.8): Acetonitrile: Methanol (40:40:20 v/v) |

| Flow Rate | 1.0 ml/min | 1.0 ml/min | 1.0 mL/min |

| Detection Wavelength | 220 nm | 286 nm | 311 nm |

| Retention Time (Pyrantel) | 1.697 min | 4.5 min | 2.161 min |

| Linearity Range (Pyrantel) | 20–60 μg/ml | 25-150 µg/mL | Not specified |

| Correlation Coefficient (r²) | 0.998 | 0.999 | Not specified |

| Accuracy (% Recovery) | 98.44 % to 100.35 % | Not specified | 99.29% |

For impurity profiling, stress degradation studies are often conducted to ensure the method's stability-indicating capability. Pyrantel is subjected to acidic, alkaline, oxidative, and thermal stress conditions to generate potential degradation products. pharmascholars.com The HPLC method must be able to separate the intact drug from these degradation products, proving its specificity.

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers higher resolution, sensitivity, and speed. merckmillipore.comnih.gov It is a powerful tool for the qualitative and quantitative analysis of pharmaceuticals. researchgate.net While less common than HPLC for Pyrantel analysis, HPTLC provides a viable alternative, especially for screening and fingerprinting applications. jpbs.in

The HPTLC method involves spotting the sample on a high-performance plate coated with a stationary phase (e.g., silica gel). The plate is then developed in a chamber with a suitable mobile phase, leading to the separation of components based on their differential partitioning between the stationary and mobile phases. Quantification is achieved by densitometric scanning of the separated spots.

Key advantages of HPTLC include:

High Throughput: Multiple samples can be analyzed simultaneously on the same plate. jpbs.in

Low Solvent Consumption: It requires smaller volumes of mobile phase compared to HPLC. jpbs.in

Flexibility: A wide range of stationary and mobile phases can be used to optimize separation. iipseries.org

A typical HPTLC method development for a compound like Pyrantel hydrochloride would involve selecting an appropriate stationary phase, optimizing the mobile phase composition for good separation (Rf value), and choosing a suitable detection wavelength for quantification. Validation would follow ICH guidelines to ensure the method is accurate and precise. researchgate.net

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is a highly specific and sensitive technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. springernature.comnih.govresearchgate.net It is considered a gold standard for the identification of many organic compounds. researchgate.net

For a compound like this compound, which is a salt and may have limited volatility, derivatization might be necessary to convert it into a more volatile and thermally stable form suitable for GC analysis. The GC separates the derivatized compound from other volatile impurities, and the mass spectrometer provides mass spectral data that can confirm the identity of the compound and its impurities by comparing the fragmentation patterns to spectral libraries. researchgate.net

The primary applications of GC/MS in this context would be:

Impurity Identification: Identifying the structure of unknown impurities or degradation products.

Trace Analysis: Detecting and quantifying volatile or semi-volatile impurities at very low levels.

The development of a GC/MS method would involve optimizing the GC column, temperature program, and MS parameters. While specific GC/MS methods for this compound are not extensively reported in readily available literature, the technique's power for structural elucidation makes it an invaluable tool for in-depth impurity profiling during drug development and manufacturing.

Spectrophotometric Approaches

Spectrophotometric methods are widely used in pharmaceutical analysis due to their simplicity, speed, and cost-effectiveness. These techniques are based on the measurement of light absorption by the analyte.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a straightforward technique for the quantification of Pyrantel. Pyrantel exhibits a characteristic UV absorption spectrum, with an absorption maximum (λmax) typically observed around 314 nm in an acidic mobile phase. sielc.comsielc.com Another reported method uses a wavelength range of 231 to 241 nm for an Area Under Curve (AUC) method. ijims.com

The method involves dissolving the sample in a suitable solvent (like methanol) and measuring its absorbance at the λmax. ijims.com The concentration is then determined using a calibration curve. The method is validated for linearity, precision, and accuracy. ijims.com

Visible spectrophotometric methods have also been developed. These often involve reacting Pyrantel with a chromogenic reagent to produce a colored product that can be measured in the visible region. One such method is based on the reaction of the drug with Folin-Ciocalteau (F-C) reagent in the presence of sodium carbonate, which forms a blue-colored product with a λmax at 760 nm. ijpsonline.com

Table 2: UV-Visible Spectrophotometric Method Parameters for Pyrantel

| Parameter | Direct UV Method sielc.com | AUC Method ijims.com | Visible Method (Folin-Ciocalteau) ijpsonline.com |

|---|---|---|---|

| Wavelength | 314 nm | 231-241 nm | 760 nm |

| Solvent/Reagent | Acidic mobile phase | Methanol | Folin-Ciocalteau reagent, Sodium Carbonate |

| Linearity Range | Not specified | 1.5-3.5 µg/ml | Not specified |

| Correlation Coefficient (r²) | Not specified | 0.999 | Not specified |

| LOD | Not specified | 0.017 µg/ml | Not specified |

| LOQ | Not specified | 0.0541 µg/ml | Not specified |

These methods are simple and rapid but may be less specific than chromatographic techniques, especially for analyzing complex formulations or for impurity profiling.

Ion-Pair Complexation Methods

Ion-pair complexation offers another avenue for the spectrophotometric determination of Pyrantel. This technique is based on the reaction between the basic Pyrantel molecule and an acidic dye to form a colored ion-pair complex, which can be extracted into an organic solvent and quantified. ekb.eg

Several methods have been developed using various dyes. For instance, one method involves the formation of a colored charge-transfer complex between Pyrantel and chloranilic acid, with the resulting complex having a λmax at 540 nm. ijpsonline.com Other approaches utilize the reduction of an oxidant by Pyrantel, followed by the measurement of the unreacted oxidant using a dye. ijpsonline.com

Another set of methods involves the reduction of ferric chloride (FeCl₃) by Pyrantel, followed by the complexation of the resulting iron (II) with reagents like ferricyanide, 1,10-phenanthroline, or 2,2'-bipyridyl to produce colored complexes measured at 750, 520, and 530 nm, respectively. brieflands.com

The formation of these ion-pair complexes is typically rapid, and the methods are simple and sensitive. dnu.dp.ua The choice of the dye and the reaction conditions are critical for achieving the desired sensitivity and selectivity.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Praziquantel |

| Febantel |

| Albendazole |

| Acetonitrile |

| Methanol |

| Potassium dihydrogen orthophosphate |

| Triethylamine |

| Chloranilic acid |

| Folin-Ciocalteau reagent |

| Sodium carbonate |

| Ferric chloride |

| Ferricyanide |

| 1,10-phenanthroline |

| 2,2'-bipyridyl |

| Bromocresol purple |

| Bromophenol blue |

Electrochemical Methods (e.g., Voltammetry, Ion-Selective Electrode Potentiometry)

Electrochemical methods are a class of analytical techniques that measure the potential (volts) and/or current (amperes) in an electrochemical cell containing the analyte to determine its concentration. uniba.sk These methods are known for their high sensitivity, selectivity, and relatively low cost.

Voltammetry is a dynamic electrochemical technique where the current is measured as a function of the applied potential. labmanager.com This method provides both qualitative and quantitative information about the analyte. labmanager.com The electrochemical behavior of Pyrantel pamoate has been investigated using various voltammetric techniques, such as differential pulse polarography and cyclic voltammetry. researchgate.net Research has shown that Pyrantel pamoate exhibits a well-defined cathodic peak in Britton-Robinson buffer systems across a range of pH values. researchgate.net The current generated is dependent on the scan rate and the concentration of the drug, indicating that the process is diffusion-controlled and irreversible. researchgate.net This characteristic electrochemical behavior allows for the development of voltammetric methods for the determination of Pyrantel in pharmaceutical formulations. researchgate.net The use of chemically modified electrodes can further enhance the sensitivity and selectivity of these methods for clinical and pharmaceutical analysis. researchgate.net

Ion-Selective Electrode (ISE) Potentiometry is a potentiometric method that measures the potential difference between two electrodes at zero current. labmanager.com One of these electrodes is an ion-selective electrode, which has a membrane that is specifically sensitive to the target ion, in this case, the Pyrantel cation. The potential measured is directly proportional to the logarithm of the activity of the ion in the solution, as described by the Nernst equation. tcd.ie This technique is widely used for direct potentiometric measurements of ions in various samples. While specific applications of ISE potentiometry for the routine analysis of this compound are not detailed in the available literature, the principle is applicable for the determination of ionic drug substances.

Method Validation and Quality Control Parameters (e.g., Specificity, Linearity, Precision, Accuracy, Limit of Detection, Limit of Quantification)

Method validation is a critical process that demonstrates that an analytical procedure is suitable for its intended purpose. The parameters for validation are defined by international guidelines, such as those from the International Conference on Harmonisation (ICH). innovareacademics.in

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. semanticscholar.org For instance, in HPLC methods developed for Pyrantel, specificity is demonstrated by the absence of interference from excipients in the formulation. rjptonline.orgresearchgate.net

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The linearity of HPLC methods for Pyrantel pamoate has been established over various concentration ranges. innovareacademics.insemanticscholar.orgrjptonline.orgresearchgate.net

| Concentration Range (µg/mL) | Correlation Coefficient (r²) | Reference |

|---|---|---|

| 20–60 | 0.998 | innovareacademics.in |

| 18–54 | Not specified | rjptonline.orgresearchgate.net |

| 1–15 | >0.999 | semanticscholar.orgresearchgate.net |

| 10-60 | Not specified | pharmascholars.com |

Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). pharmascholars.com For Pyrantel pamoate, the RSD values for intra-day and inter-day precision are consistently low, indicating good precision. rjptonline.orgresearchgate.netnih.gov

| Precision Type | Parameter | Value | Reference |

|---|---|---|---|

| Repeatability | RSD (%) | 0.506 | rjptonline.orgresearchgate.net |

| Intra-day | RSD (%) | 0.608-0.818 | researchgate.net |

| Inter-day | RSD (%) | 0.571-0.985 | researchgate.net |

| Intra-batch | Precision (%) | 2.33-5.17 | nih.gov |

| Inter-batch | Precision (%) | 4.03-8.52 | nih.gov |

Accuracy represents the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by adding a known amount of the analyte to a placebo formulation and calculating the percentage of the analyte recovered. pharmascholars.com High recovery values indicate the accuracy of the method. innovareacademics.inrjptonline.org

| Recovery Range (%) | Reference |

|---|---|

| 98.44 - 100.35 | innovareacademics.inresearchgate.net |

| 99.77 ± 0.490 | rjptonline.orgresearchgate.net |

| 99.29 | pharmascholars.compharmascholars.com |

| 99.9–101.1 | researchgate.net |

Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be determined with acceptable precision and accuracy. pharmascholars.com These parameters are crucial for the analysis of impurities and degradation products.

| Parameter | Value (µg/mL) | Reference |

|---|---|---|

| LOD | 0.02 | pharmascholars.com |

| LOQ | 0.05 | pharmascholars.com |

Pharmaceutical Formulation Development and Release Characteristics

Impact of Pyrantel (B1679900) Salt Forms on Formulation Performance

Pyrantel Pamoate and Embonate: Pyrantel pamoate, also known as pyrantel embonate, is the most widely used salt form in both human and veterinary medicine. drugbank.commedchemexpress.com Its defining characteristic is its very poor solubility in water. kemdikbud.go.id This low solubility is advantageous for the treatment of intestinal parasites, as it minimizes systemic absorption from the gastrointestinal tract, thereby concentrating the drug's action within the gut where the parasites reside. drugbank.comwikipedia.org This localized action enhances efficacy against intestinal nematodes while reducing the potential for systemic side effects. wikipedia.org The poor aqueous solubility of the pamoate salt, however, presents challenges in formulation development, particularly for liquid oral suspensions, requiring careful selection of suspending agents to ensure dose uniformity.

Pyrantel Citrate (B86180): In contrast to the pamoate salt, pyrantel citrate exhibits greater water solubility. This increased solubility leads to more significant systemic absorption following oral administration. While this property might be less desirable for treating intestinal parasites, it could be advantageous if systemic anthelmintic action were required. The higher solubility of the citrate salt could simplify the formulation of aqueous solutions, but it may also necessitate strategies to mitigate potential taste-masking challenges.

Pyrantel Tartrate: Pyrantel tartrate is another salt form that has been utilized. While specific comparative solubility data with other salts is limited, its use in certain formulations suggests it possesses properties suitable for specific applications. Like the citrate salt, its relative solubility will be a key factor in its formulation and performance.

The choice of salt form directly impacts the dissolution profile of the final dosage form. A patent for an orally administered anthelmintic tablet containing pyrantel embonate highlights the challenge of achieving desired dissolution profiles when combined with other active ingredients having different solubilities. google.com The inherent insolubility of the embonate salt requires careful formulation strategies, such as the inclusion of dissolution enhancers, to ensure that the drug is released appropriately in the gastrointestinal tract. google.com

Furthermore, the stability of the salt form in the final dosage form is a critical consideration. The potential for salt disproportionation, where the salt reverts to its free base or a less soluble form, can be influenced by excipients and environmental factors such as humidity, which could, in turn, affect the product's performance and shelf-life. nih.govresearchgate.netpharmtech.com

Below is an interactive data table summarizing the key properties of different pyrantel salts based on available information.

| Salt Form | Key Characteristics | Impact on Formulation Performance |

| Pamoate/Embonate | Poorly soluble in water. kemdikbud.go.id | - Localized action in the gut. drugbank.comwikipedia.org - Reduced systemic absorption and potential side effects. wikipedia.org - Requires effective suspending systems in liquid formulations. - May require dissolution enhancers in solid dosage forms. google.com |

| Citrate | More water-soluble. | - Higher systemic absorption. - Potentially easier to formulate into aqueous solutions. - May present taste-masking challenges. |

| Tartrate | Used in some formulations. | - Properties are likely intermediate, influencing dissolution and absorption. |

| Hydrochloride | A potential salt form. | - Properties would need to be evaluated for specific formulation needs. |

Development of Advanced Drug Delivery Systems

To optimize the therapeutic efficacy of pyrantel, advanced drug delivery systems have been explored. These systems aim to control the rate and site of drug release, thereby improving its performance and patient compliance.

Controlled and Sustained Release Formulations

Controlled and sustained-release formulations are designed to maintain a therapeutic concentration of the drug in the body for an extended period, reducing the frequency of administration. ijpsjournal.comnih.govresearchgate.net This is particularly beneficial for chronic conditions or for improving patient compliance.

The development of sustained-release formulations of pyrantel often involves the use of polymeric matrices that control the diffusion of the drug. nih.govpharmacophorejournal.comwjbphs.com These can be hydrophilic matrices that swell in the presence of water to form a gel layer through which the drug diffuses, or hydrophobic matrices where the drug is released as the matrix slowly erodes.

Another approach is the encapsulation of the drug in microspheres. innovareacademics.inkinampark.comnih.govresearchgate.net Microspheres are small spherical particles made of biodegradable polymers that can be designed to release the drug at a predetermined rate. kinampark.com The release of the drug from microspheres can be controlled by factors such as the type of polymer used, the size of the microspheres, and the drug loading. kinampark.com This technology offers the potential for a single administration to provide therapeutic coverage for an extended duration.

Targeted Delivery Approaches (e.g., Colon-Targeted Systems)

Targeted drug delivery aims to deliver the drug to a specific site in the body, thereby increasing its local concentration and reducing systemic exposure. nih.gov For an anthelmintic like pyrantel, the colon is a primary site of action for many intestinal parasites. Therefore, developing colon-targeted delivery systems is a rational approach to enhance its efficacy. ijpbs.com

One of the most common strategies for colon targeting is the use of pH-sensitive polymers. doaj.orgresearchgate.netmdpi.comnih.gov These polymers are insoluble at the low pH of the stomach but dissolve at the higher pH of the small intestine and colon. mdpi.com By coating a tablet or capsule containing pyrantel with a pH-sensitive polymer, the drug can be protected from release in the stomach and upper small intestine and released specifically in the lower gastrointestinal tract. ijpbs.com

A study on the development of a colon-targeted tablet of pyrantel pamoate utilized a pH-sensitive formulation. ijpbs.com The aim was to minimize drug release in the stomach and small intestine and maximize its release in the proximal colon. ijpbs.com This approach not only targets the site of infection but also has the potential to reduce gastrointestinal side effects. The formulation involved wet granulation and was coated with pH-sensitive polymers. ijpbs.com

Hydrogels have also been investigated as carriers for colon-targeted drug delivery. researchgate.netnih.gov These are three-dimensional polymer networks that can swell in the presence of water. By designing pH-sensitive hydrogels, it is possible to trigger the release of the encapsulated drug in the higher pH environment of the colon. researchgate.netnih.gov

In Vitro Drug Release Kinetic Studies from Various Formulations

In vitro drug release studies are essential for the development and quality control of pharmaceutical formulations. google.com These studies measure the rate and extent of drug release from a dosage form under controlled laboratory conditions and can provide valuable insights into the drug's in vivo performance. The release kinetics of pyrantel from various formulations have been studied to understand the mechanism of drug release and to ensure product quality.

The release of a drug from a dosage form can be described by various mathematical models, including zero-order, first-order, Higuchi, and Korsmeyer-Peppas models. ptfarm.plhumanjournals.comijprt.orgresearchgate.netresearchgate.netnih.gov The choice of the most appropriate model depends on the type of dosage form and the mechanism of drug release.

For instance, in the development of the colon-targeted tablet of pyrantel pamoate, in vitro dissolution studies were conducted using a USP Type II apparatus at different pH values to simulate the gastrointestinal tract. ijpbs.com The release profile was characterized, and mathematical modeling was applied to understand the release kinetics. ijpbs.com

The table below presents a hypothetical representation of data that could be obtained from such a study, illustrating how different kinetic models can be applied to analyze the release data.